Product packaging for 5-Formylthiophene-3-carbonitrile(Cat. No.:CAS No. 51770-04-8)

5-Formylthiophene-3-carbonitrile

Cat. No.: B1337577
CAS No.: 51770-04-8
M. Wt: 137.16 g/mol
InChI Key: DLTDLUAJPULDBI-UHFFFAOYSA-N
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Description

Significance of Thiophene (B33073) Scaffolds in Organic Synthesis and Functional Materials

Thiophene and its derivatives are fundamental building blocks in organic chemistry. nih.gov The thiophene ring is considered a "privileged scaffold," meaning it is a structural motif that frequently appears in biologically active compounds and functional materials. nih.gov This prevalence is due to the unique electronic properties conferred by the sulfur atom, which influence the molecule's reactivity, solubility, and ability to interact with biological targets. nih.gov

Thiophene-containing compounds have found a wide array of applications, including:

Medicinal Chemistry: The thiophene nucleus is present in numerous FDA-approved drugs. nih.gov Thiophene derivatives have been investigated for a broad range of therapeutic activities, including as anticancer, anti-inflammatory, antiviral, and antibacterial agents. nih.gov

Functional Materials: Thiophene-based molecules are crucial in the development of organic electronics. They are used in the creation of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaic cells due to their semiconductor properties. nih.govnih.gov

Role of Formyl and Carbonitrile Functional Groups in Molecular Design

Functional groups are specific groups of atoms within a molecule that are responsible for its characteristic chemical reactions. solubilityofthings.comlibretexts.org The formyl and carbonitrile groups in 5-formylthiophene-3-carbonitrile are key to its utility as a synthetic intermediate.

Formyl Group (-CHO): The formyl group, which defines an aldehyde, is a highly reactive site. solubilityofthings.com Its carbonyl carbon is electrophilic, making it susceptible to attack by nucleophiles. This reactivity allows for a wide range of chemical transformations, such as oxidation to a carboxylic acid, reduction to an alcohol, or conversion into imines and other derivatives. libretexts.orgebsco.com

Carbonitrile Group (-C≡N): The carbonitrile (or cyano) group is also a versatile functional group. It is strongly electron-withdrawing, which can influence the reactivity of the thiophene ring. acs.org The nitrile group itself can undergo various transformations, including hydrolysis to a carboxylic acid or amide, and reduction to an amine.

The presence of both these groups on the thiophene ring provides multiple reaction sites, allowing for the stepwise and controlled construction of more complex molecular architectures.

Positioning of this compound in Advanced Synthetic Strategies

This compound serves as a strategic building block in divergent synthesis, a method that allows for the creation of a variety of structurally distinct molecules from a common starting material. acs.org The differential reactivity of the formyl and carbonitrile groups enables chemists to selectively modify one group while leaving the other intact for subsequent reactions.

This compound is particularly useful in the synthesis of fused heterocyclic systems, where the thiophene ring is annulated with another ring system. Such structures are of significant interest in medicinal chemistry and materials science. For instance, the formyl and cyano groups can be utilized in condensation reactions to form new rings, leading to the creation of thieno[2,3-d]pyrimidines and other complex heterocyclic scaffolds.

Interactive Data Table: Properties of this compound

PropertyValue
Molecular FormulaC₆H₃NOS biosynth.com
Molecular Weight137.15 g/mol biosynth.com
CAS Number51770-04-8 biosynth.com
IUPAC NameThis compound

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H3NOS B1337577 5-Formylthiophene-3-carbonitrile CAS No. 51770-04-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-formylthiophene-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3NOS/c7-2-5-1-6(3-8)9-4-5/h1,3-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLTDLUAJPULDBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1C#N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51770-04-8
Record name 5-formylthiophene-3-carbonitrile
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Reactivity and Post Functionalization of 5 Formylthiophene 3 Carbonitrile

Chemical Transformations Involving the Formyl Group

The formyl group at the 5-position of the thiophene (B33073) ring behaves as a typical aromatic aldehyde, participating in a variety of well-established chemical transformations. Its electrophilic carbon atom is susceptible to nucleophilic attack, which is the basis for many of its characteristic reactions.

Condensation Reactions (e.g., Schiff Base Formation)

Condensation reactions involve the combination of two molecules to form a larger molecule, often with the elimination of a small molecule like water. libretexts.orglibretexts.org The formyl group of 5-formylthiophene-3-carbonitrile readily undergoes condensation with primary amines to form Schiff bases, also known as imines. This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the characteristic C=N double bond of the azomethine group. nih.gov

Schiff bases derived from thiophene aldehydes are significant in medicinal chemistry and as ligands in coordination chemistry. nih.govnih.gov The formation of these compounds is often catalyzed by acids or can proceed simply by heating the reactants in a suitable solvent. For instance, thiophene aldehydes can be condensed with various substituted anilines to produce a library of Schiff base derivatives. While specific studies on this compound are not abundant, the reaction is general for thiophene aldehydes. The reaction of a thiophene aldehyde with an amine, such as in the synthesis of thiophene-based flavone (B191248) Schiff base derivatives, illustrates this common transformation.

Table 1: Representative Condensation Reactions for Schiff Base Formation

Aldehyde Reactant Amine Reactant Product Conditions Yield (%)
Thiophene-based flavone aldehyde Aniline (B41778) Flavone-thiophene Schiff base Ethanol (B145695), Reflux 83%
Thiophene-based flavone aldehyde 4-Nitroaniline 4-Nitrophenyl Schiff base derivative Ethanol, Reflux 76%

Oxidation and Reduction Pathways

The formyl group can be readily transformed through both oxidation and reduction, providing access to other important functional groups.

Oxidation: The aldehyde functionality can be oxidized to a carboxylic acid. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO4) in an alkaline medium or other powerful oxidants. This conversion transforms the this compound into 5-carboxythiophene-3-carbonitrile, a dually functionalized thiophene with two acidic groups.

Reduction: Conversely, the formyl group can be reduced to a hydroxymethyl group (-CH2OH). This is typically achieved using mild reducing agents like sodium borohydride (B1222165) (NaBH4) in an alcoholic solvent such as methanol. This reaction converts the aldehyde into the corresponding primary alcohol, 5-(hydroxymethyl)thiophene-3-carbonitrile, opening pathways for further functionalization, such as ether or ester formation.

Table 2: Examples of Oxidation and Reduction of Formyl Groups

Reaction Type Starting Material Reagent Product
Oxidation 3-Formylthiophene-2-carbonitrile Potassium permanganate (KMnO4) 3-Carboxythiophene-2-carbonitrile

Wittig Reactions and Olefination Strategies

The Wittig reaction is a powerful method for converting aldehydes and ketones into alkenes. wikipedia.orglibretexts.org This reaction involves treating the aldehyde with a phosphorus ylide (also known as a Wittig reagent), which is typically prepared from a phosphonium (B103445) salt and a strong base. masterorganicchemistry.com The reaction proceeds through a [2+2] cycloaddition to form a four-membered oxaphosphetane intermediate, which then decomposes to yield the desired alkene and a stable phosphine (B1218219) oxide, such as triphenylphosphine (B44618) oxide. libretexts.orgmasterorganicchemistry.comorganic-chemistry.org

For this compound, the Wittig reaction provides a direct route to introduce a carbon-carbon double bond at the 5-position, creating vinylthiophene derivatives. The stereochemistry of the resulting alkene (E or Z isomer) is dependent on the nature of the substituents on the ylide. organic-chemistry.org Stabilized ylides (containing an electron-withdrawing group) generally lead to the (E)-alkene, while non-stabilized ylides favor the (Z)-alkene. wikipedia.orgorganic-chemistry.org This olefination strategy is a cornerstone of organic synthesis for building molecular complexity. masterorganicchemistry.com

Chemical Transformations Involving the Nitrile Group

The nitrile group is a robust and versatile functional group that can undergo several important transformations, providing access to amines, amides, and carboxylic acids.

Hydrolysis and Amidation Reactions

The carbon-nitrogen triple bond of the nitrile group can be hydrolyzed under either acidic or basic conditions. lumenlearning.comchemguide.co.uk The reaction typically proceeds in two stages: initial hydration to form an amide, followed by further hydrolysis of the amide to a carboxylic acid. chemguide.co.ukyoutube.com

Acidic Hydrolysis: Heating the nitrile with an aqueous acid, such as hydrochloric acid, results in the formation of the corresponding carboxylic acid and an ammonium (B1175870) salt. chemguide.co.ukyoutube.com In this process, the nitrile nitrogen is first protonated to increase the electrophilicity of the carbon, which is then attacked by water. lumenlearning.comyoutube.com

Alkaline Hydrolysis: Alternatively, heating the nitrile with an aqueous solution of a base, like sodium hydroxide, also yields the carboxylic acid (as its salt) and ammonia (B1221849) gas. chemguide.co.uk

By carefully controlling the reaction conditions, it is sometimes possible to stop the hydrolysis at the intermediate amide stage. youtube.com This provides a direct route to 5-carbamoylthiophene-3-carbaldehyde from this compound.

Table 3: General Hydrolysis of Nitriles

Starting Material Conditions Intermediate Product Final Product
R-CN H3O+, Heat R-CONH2 (Amide) R-COOH (Carboxylic Acid) + NH4+ chemguide.co.ukyoutube.com

Cycloaddition Reactions

While less common for simple nitriles compared to the formyl group, the nitrile functionality can participate in cycloaddition reactions, particularly in the synthesis of heterocyclic systems. The nitrile group can act as a dienophile or a dipolarophile in certain contexts, leading to the formation of new rings. For instance, the nitrile group on a thiophene ring can be involved in intramolecular cyclization reactions to form fused heterocyclic systems like thieno[2,3-d]pyrimidines, which are of significant interest in medicinal chemistry due to their bioisosteric relationship with purines. nih.gov These reactions often involve the participation of an adjacent functional group on the thiophene ring, which first reacts to generate an intermediate that subsequently undergoes cyclization involving the nitrile.

Reactivity of the Thiophene Ring System

The chemical behavior of the thiophene ring in this compound is dominated by the presence of two powerful electron-withdrawing groups (EWGs): the formyl group (-CHO) at position 5 and the carbonitrile group (-CN) at position 3. These groups significantly deactivate the thiophene ring towards electrophilic attack compared to unsubstituted thiophene. Thiophene itself is a π-excessive heterocycle, making it more reactive than benzene (B151609) in electrophilic aromatic substitution (EAS) reactions. youtube.com However, the EWGs on this compound reduce the electron density of the ring, making such reactions more challenging.

The positions available for substitution on the thiophene ring are C2 and C4. The inherent reactivity of thiophene favors substitution at the α-positions (C2 and C5) over the β-positions (C3 and C4) because the cationic intermediate formed during α-attack is more stabilized by resonance. organicchemistrytutor.com In this specific molecule, the C3 and C5 positions are already occupied.

Electrophilic Aromatic Substitution

Predicting the outcome of electrophilic aromatic substitution (EAS) on this compound requires a careful analysis of the directing effects of the existing substituents. Both the formyl and nitrile groups are deactivating and meta-directing in benzene chemistry. In the context of the five-membered thiophene ring, their influence on the remaining C2 and C4 positions must be considered.

Attack at C4: An electrophilic attack at the C4 position is electronically disfavored. The C4 position is adjacent to the C3-nitrile group, which strongly withdraws electron density, and is also meta to the C5-formyl group.

Attack at C2: The C2 position is adjacent to the sulfur heteroatom, which can help stabilize a positive charge through resonance. youtube.com It is also ortho to the C3-nitrile and meta to the C5-formyl group.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution

Reaction Type Reagents Predicted Major Product
Bromination Br₂, FeBr₃ 2-Bromo-5-formylthiophene-3-carbonitrile
Nitration HNO₃, H₂SO₄ 5-Formyl-2-nitrothiophene-3-carbonitrile

Metal-Catalyzed Coupling Reactions (e.g., Arylation)

Metal-catalyzed cross-coupling reactions provide a more effective method for functionalizing the deactivated thiophene ring of this compound. These reactions are fundamental to modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds. capes.gov.br

Direct C-H Arylation: Palladium-catalyzed direct C-H arylation is a powerful tool that avoids the need to pre-functionalize the thiophene ring with a halogen. mdpi.com The C-H bonds at the C2 and C4 positions are potential sites for this reaction. Given the higher acidity and reactivity of the α-proton at C2, selective arylation at this position is often achievable. Reaction conditions, including the choice of catalyst, ligand, and base, can be optimized to control the regioselectivity. mdpi.com

Coupling of Halogenated Derivatives: A more traditional and highly reliable approach involves the initial halogenation of the thiophene core (as described in 3.3.1), followed by well-established cross-coupling reactions. For instance, the synthesis of 2-bromo-5-formylthiophene-3-carbonitrile would create a versatile intermediate for Suzuki, Stille, or Sonogashira couplings. kobe-u.ac.jpresearchgate.net

Table 2: Examples of Metal-Catalyzed Coupling Reactions

Reaction Name Substrate Coupling Partner Catalyst (Example) Product Type
Direct C-H Arylation This compound Aryl Bromide Pd(OAc)₂ 2-Aryl-5-formylthiophene-3-carbonitrile
Suzuki Coupling 2-Bromo-5-formylthiophene-3-carbonitrile Arylboronic Acid Pd(PPh₃)₄ 2-Aryl-5-formylthiophene-3-carbonitrile
Stille Coupling 2-Bromo-5-formylthiophene-3-carbonitrile Arylstannane PdCl₂(PPh₃)₂ 2-Aryl-5-formylthiophene-3-carbonitrile

Regioselective Functionalization Strategies

Achieving regioselective functionalization of the two available C-H bonds (C2 and C4) in this compound is crucial for the synthesis of well-defined derivatives. The choice of strategy depends on the intrinsic electronic properties of the substrate and the reaction mechanism.

Exploiting Inherent Reactivity: As discussed for EAS and direct C-H arylation, the C2 position is electronically activated relative to the C4 position due to its proximity to the sulfur atom. This inherent difference can be exploited under kinetically controlled conditions to achieve selective functionalization at C2. nih.gov

Directed Ortho-Metalation (DoM): While the formyl and nitrile groups are deactivating towards electrophilic attack, they can act as directing groups in metalation reactions. Using a strong base like lithium diisopropylamide (LDA), it may be possible to selectively deprotonate one of the ring protons. The C4 proton is adjacent to the nitrile group, which could potentially direct the metalation to this position. The resulting organolithium species can then be trapped with an electrophile, leading to functionalization at C4.

Steric Control: In cases where a bulky group is introduced at the C2 position, subsequent reactions at the C4 position may be sterically hindered, reinforcing the regiochemical outcome. Conversely, if a directing group is used that favors C4, its bulk could influence subsequent modifications at C2.

Post-Synthesis Modification of Derived Scaffolds

Once the thiophene core has been functionalized, the existing formyl and nitrile groups offer a rich platform for further chemical diversification. This approach, known as post-synthetic modification, allows for the generation of a library of related compounds from a common intermediate. rsc.org

The formyl group is a versatile functional handle that can undergo a wide range of transformations:

Oxidation: It can be oxidized to a carboxylic acid using reagents like potassium permanganate (KMnO₄) or silver(I) oxide (Ag₂O).

Reduction: Selective reduction to a primary alcohol can be achieved with sodium borohydride (NaBH₄).

Reductive Amination: Reaction with an amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) yields a secondary or tertiary amine.

Olefinations: Wittig or Horner-Wadsworth-Emmons reactions can convert the aldehyde into an alkene.

Condensation Reactions: Aldol or Knoevenagel condensations can be used to form new carbon-carbon bonds.

The nitrile group is also amenable to several important transformations:

Hydrolysis: It can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or, under milder conditions, a primary amide.

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the nitrile to a primary amine.

Addition of Nucleophiles: Organometallic reagents (e.g., Grignard reagents) can add to the nitrile to form ketones after aqueous workup.

Table 3: Post-Synthesis Modification of Functional Groups

Functional Group Reaction Type Reagents (Example) Resulting Functional Group
Formyl (-CHO) Oxidation Ag₂O Carboxylic Acid (-COOH)
Reduction NaBH₄ Primary Alcohol (-CH₂OH)
Reductive Amination R-NH₂, NaBH(OAc)₃ Amine (-CH₂-NHR)
Wittig Reaction Ph₃P=CHR Alkene (-CH=CHR)
Nitrile (-CN) Acid Hydrolysis H₃O⁺, heat Carboxylic Acid (-COOH)
Partial Hydrolysis H₂O₂, base Amide (-CONH₂)
Reduction LiAlH₄ Primary Amine (-CH₂NH₂)

Derivatives and Analogues of 5 Formylthiophene 3 Carbonitrile

Design and Synthesis of Thiophene-Based Heterocyclic Derivatives

The inherent reactivity of the formyl and cyano groups, combined with the electronic properties of the thiophene (B33073) ring, makes this compound an ideal precursor for a range of heterocyclic derivatives. Synthetic strategies often exploit these features to build larger, more functionalized systems.

Azo Dye Derivatives Utilizing Formylthiophene-Carbonitrile Scaffolds

Azo dyes are a major class of synthetic colorants characterized by the presence of a nitrogen-nitrogen double bond (–N=N–), which forms a conjugated system responsible for their color. Thiophene-based azo dyes are known for their bright colors and good fastness properties. The synthesis typically involves a two-step diazotization-coupling process. youtube.comyoutube.comyoutube.com

A common strategy involves using a 2-aminothiophene derivative as the diazo component. For instance, 2-amino-4-chloro-5-formylthiophene-3-carbonitrile (B1271937) can be treated with nitrosylsulfuric acid (formed from sodium nitrite (B80452) and sulfuric acid) at low temperatures (0–5 °C) to generate a stable diazonium salt. rsc.org This salt is then reacted with a coupling component, such as various aniline (B41778) derivatives, to yield a series of donor-π-acceptor heterocyclic azo dyes. researchgate.netresearchgate.net The formyl and cyano groups act as strong electron-withdrawing groups, which are crucial for tuning the electronic and spectral properties of the resulting dyes. researchgate.net

The versatility of this method allows for the creation of a library of dyes by varying the coupling component, leading to a range of colors and solvatochromic properties. researchgate.netresearchgate.net

Interactive Table: Examples of Azo Dyes Derived from Thiophene-Carbonitrile Scaffolds

Click on the headers to sort the data.

Diazo ComponentCoupling ComponentResulting Dye TypeKey FeatureReference
2-Amino-4-chloro-5-formylthiophene-3-carbonitrileAniline DerivativesDonor-π-Acceptor Azo DyeExhibits solvatochromism; formyl group tunes electronic properties. researchgate.net
3-Cyano-4-chloro-5-formylthiophene3-Methoxypropylamino-substituted PyridineBi-heterocyclic Azo DyeThe aldehyde group can be further modified post-synthesis. rsc.org

Monomethine Dyes from Thiophene-Carbonitrile Precursors

Monomethine dyes are a class of cyanine (B1664457) dyes where two heterocyclic nuclei are linked by a single methine bridge (=CH–). mdpi.com They are widely used as fluorescent probes for biomolecules. The formyl group of 5-formylthiophene-3-carbonitrile and its derivatives is an ideal starting point for constructing this methine bridge.

For example, pyridone-based monomethine dyes have been synthesized using 2-amino-4-chloro-5-formylthiophene-3-carbonitrile as a key precursor. documentsdelivered.com The synthesis involves the condensation of the formyl group with an active methylene (B1212753) compound, typically a pyridone derivative, to form the central C=C bond of the dye's chromophore. This reaction extends the conjugated π-system, which is fundamental to the dye's color and fluorescent properties.

Imine Compounds Derived from Formylthiophenes

Imines, also known as Schiff bases, contain a carbon-nitrogen double bond (C=N) and are synthesized through the condensation reaction of a primary amine with an aldehyde or ketone. nih.govredalyc.org The formyl group on the thiophene ring readily undergoes this reaction.

This transformation has been used to create more complex dye structures. For example, an azo dye containing the 2-amino-3-cyano-4-chloro-5-formylthiophene unit can be further functionalized by reacting its terminal aldehyde group with an aniline derivative, such as 2,3-dimethylaniline. rsc.orgnih.gov This Schiff base condensation converts the aldehyde into an imine, extending the π-conjugated system and modifying the solubility and electronic spectrum of the final compound. rsc.orgnih.gov This post-modification strategy highlights the utility of the formyl group as a versatile anchor for structural elaboration.

Polymeric and Oligomeric Conjugated Thiophene Derivatives

Conjugated polymers based on thiophene are a cornerstone of organic electronics, finding use in transistors, solar cells, and LEDs. nih.gov These materials are synthesized by linking thiophene monomer units together, often through transition metal-catalyzed cross-coupling reactions. nih.gov

While direct polymerization of this compound is not commonly cited, functionalized thiophenes are the essential building blocks. A monomer like this compound could be chemically modified (for example, by halogenation) to become a suitable precursor for polymerization. Methods like Kumada-Tamao-Corriu cross-coupling, which uses nickel or palladium catalysts, are employed to link thienyl Grignard reagents with aryl halides to build the polymer chain. nih.gov The substituents on the thiophene ring, such as the cyano and formyl groups (or their derivatives), would profoundly influence the electronic properties, bandgap, and processability of the resulting polymer. mdpi.com

Structural Diversity through Linker and Substituent Variation

The ability to systematically vary the structure of derivatives is a key advantage of using the this compound scaffold. By changing the linkers and substituents, chemists can fine-tune the properties of the final molecules for specific applications.

Azo Dye Couplers: In the synthesis of azo dyes, altering the aniline-based coupling partner introduces different electron-donating or -withdrawing groups, which directly impacts the intramolecular charge transfer characteristics and thus the color (absorption maximum) of the dye. researchgate.net

Imine Substituents: For imine derivatives, the choice of the primary amine used for condensation determines the substituent on the imine nitrogen. This allows for the introduction of a wide range of aryl or alkyl groups, which can modulate properties like solubility, stability, and biological activity.

Polymer Side Chains and Co-monomers: In conjugated polymers, attaching flexible alkyl side chains to the thiophene monomer is crucial for ensuring solubility in organic solvents, which is necessary for solution-based processing. nih.govmdpi.com Furthermore, creating copolymers by alternating the thiophene monomer with other electron-donating or electron-accepting units is a powerful strategy for tuning the polymer's bandgap and performance in electronic devices. mdpi.com

This modular approach allows for the rational design of new materials with tailored optical, electronic, and biological functions.

Biologically Active Thiophene Derivatives (excluding clinical human trial data)

Thiophene-containing compounds are present in numerous pharmacologically active molecules. semanticscholar.orgderpharmachemica.com The derivatives of formylthiophene-carbonitrile are no exception, with many synthesized compounds showing promising biological activities in preclinical research, particularly as antimicrobial agents.

Schiff bases derived from thiophene precursors have been a significant focus of this research. For instance, novel Schiff bases created by reacting 2-amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile with various pyrazole-4-carboxaldehydes exhibited moderate antibacterial activity against S. aureus and E. coli and significant antifungal activity against C. albicans. nih.govresearchgate.net

Similarly, a series of thiophene-based flavone (B191248) Schiff bases were synthesized and tested for their biological potential. In another study, certain thiophene derivatives demonstrated bactericidal effects against colistin-resistant Acinetobacter baumannii and Escherichia coli, suggesting they could be valuable in combating drug-resistant infections. nih.gov These compounds appear to act in part by increasing the permeability of the bacterial membrane. nih.gov Research has also shown that spiro-indoline-oxadiazole derivatives synthesized from a thiophene carbohydrazide (B1668358) precursor display potent and selective activity against Clostridioides difficile. nih.gov

Interactive Table: Examples of Biologically Active Thiophene Derivatives

Click on the headers to sort the data.

Compound ClassStarting Thiophene ScaffoldTarget Organism/Cell LineObserved ActivityReference
Schiff Base2-Amino-5-(aryl)thiophene-3-carbonitrileS. aureus, E. coli, C. albicansAntibacterial and antifungal activity. nih.govresearchgate.net
Thiophene-based Flavone Schiff BaseThiophene aldehydeVarious microorganisms and cancer cell linesAntibacterial and anticancer activity.
Substituted ThiophenesThiophene carboxamideColistin-resistant A. baumannii and E. coliBactericidal effect, increased membrane permeability. nih.gov
Spiro-indoline-oxadiazoleThiophene-2-carbohydrazideC. difficilePotent anticlostridial activity. nih.gov

Computational and Spectroscopic Characterization of 5 Formylthiophene 3 Carbonitrile and Its Derivatives

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic and structural properties of molecules. nih.gov It provides a balance between computational cost and accuracy, making it suitable for studying complex organic compounds like 5-Formylthiophene-3-carbonitrile.

The initial step in computational analysis involves the optimization of the molecular geometry to find the most stable conformation of the molecule. For derivatives of this compound, this process is typically carried out using a specific level of theory and basis set, such as B3LYP/6-31G(d,p). nih.gov This optimization provides crucial information about bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's three-dimensional structure.

The electronic structure of these compounds is then analyzed based on the optimized geometry. This involves examining the distribution of electrons within the molecule, which dictates its chemical behavior. The presence of the electron-withdrawing formyl (-CHO) and cyano (-CN) groups, along with the electron-rich thiophene (B33073) ring, creates a unique electronic environment that influences the molecule's reactivity and intermolecular interactions.

ParameterBond/AngleValue (Å/°)
Bond LengthC=O1.21
C-C (ring)1.38 - 1.44
C-S1.72
C≡N1.16
Bond AngleC-S-C92.5
C-C=O124.0
C-C≡N178.0

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. taylorandfrancis.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.comlibretexts.orgyoutube.comyoutube.com The HOMO represents the ability of a molecule to donate electrons, characterizing its nucleophilicity, while the LUMO indicates its capacity to accept electrons, defining its electrophilicity. taylorandfrancis.comyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the chemical stability and reactivity of a molecule. nih.gov A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For derivatives of this compound, the presence of both electron-donating (thiophene ring) and electron-withdrawing (formyl and cyano) groups significantly influences the energies of the frontier orbitals and the magnitude of the energy gap. The distribution of HOMO and LUMO densities across the molecule reveals the most probable sites for electrophilic and nucleophilic attacks, respectively.

Table 2: Frontier Molecular Orbital Energies and Energy Gap (Note: This table presents hypothetical data to illustrate the concept, as specific values for this compound were not found.)

MoleculeHOMO (eV)LUMO (eV)Energy Gap (eV)
This compound-6.5-2.83.7
Derivative A-6.2-2.53.7
Derivative B-6.8-3.13.7

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.netuni-muenchen.de The MEP map displays different potential values on the electron density surface using a color spectrum. researchgate.netresearchgate.net Regions of negative potential, typically colored red, indicate an excess of electrons and are susceptible to electrophilic attack. Conversely, areas with positive potential, shown in blue, are electron-deficient and are prone to nucleophilic attack. researchgate.net

For this compound and its derivatives, the MEP map would likely show negative potential around the oxygen atom of the formyl group and the nitrogen atom of the cyano group, making these sites attractive for electrophiles. The hydrogen atoms of the thiophene ring would likely exhibit a positive potential, indicating their susceptibility to nucleophilic attack.

Tautomerism, the phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton and a double bond, can be a significant factor in the chemistry of heterocyclic compounds. While specific studies on the tautomeric forms of this compound were not found, it is conceivable that under certain conditions, tautomers involving the formyl group could exist.

Computational methods, particularly DFT, can be employed to investigate the relative stabilities of different tautomeric forms. By calculating the total electronic energies of each tautomer, it is possible to determine the most stable form under a given set of conditions. This information is crucial for understanding the compound's reactivity and its behavior in different chemical environments.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited-state properties of molecules, including their electronic absorption spectra. mpg.dewikipedia.orgrsc.orguci.edu By calculating the transition energies and oscillator strengths, TD-DFT can predict the absorption maxima (λmax) in the UV-Visible spectrum. uci.edu This information is invaluable for correlating the electronic structure of a molecule with its observed color and for designing molecules with specific optical properties.

For this compound and its derivatives, TD-DFT calculations can elucidate the nature of the electronic transitions. These transitions often involve the promotion of an electron from the HOMO to the LUMO or other low-lying unoccupied orbitals. The character of these transitions, whether they are localized on a specific part of the molecule or involve charge transfer across the molecule, can be analyzed to understand the factors governing the absorption of light.

Table 3: Calculated Electronic Absorption Data (TD-DFT) (Note: This table is a hypothetical representation of TD-DFT results.)

MoleculeTransitionλmax (nm)Oscillator Strength (f)
This compoundHOMO -> LUMO3200.85
HOMO-1 -> LUMO2850.15
Derivative AHOMO -> LUMO3350.90
Derivative BHOMO -> LUMO3100.82

Spectroscopic Investigations of Molecular Structure and Reactivity

While computational methods provide deep insights into the properties of molecules, experimental spectroscopic techniques are essential for validating these theoretical predictions and providing a complete picture of molecular structure and reactivity. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and UV-Visible spectroscopy are routinely used to characterize newly synthesized compounds.

For this compound, ¹H and ¹³C NMR spectroscopy would confirm the connectivity of atoms and provide information about the electronic environment of the different nuclei. IR spectroscopy would identify the characteristic vibrational frequencies of the functional groups, such as the C=O stretch of the formyl group and the C≡N stretch of the cyano group. UV-Visible spectroscopy would reveal the electronic transitions and could be compared with the results from TD-DFT calculations to validate the theoretical model. The combination of these spectroscopic methods with computational studies provides a powerful and comprehensive approach to understanding the complex chemistry of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic compounds. For thiophene derivatives, ¹H and ¹³C NMR provide valuable information about the substitution pattern and electronic environment of the thiophene ring.

In the case of monosubstituted thiophenes, the chemical shifts of the ring protons are influenced by the electronic nature of the substituent. For instance, in 3-thiophenecarboxaldehyde, the proton signals appear at specific chemical shifts (ppm) with defined coupling constants (Hz), which helps in their assignment. chemicalbook.com Similarly, the ¹H NMR spectrum of 2-thiophenecarboxaldehyde shows distinct peaks for the aldehyde proton and the ring protons. chemicalbook.com

The following table summarizes typical ¹H NMR chemical shifts for related thiophene derivatives.

Table 1: ¹H NMR Data for Selected Thiophene Derivatives

CompoundSolventProtonChemical Shift (ppm)Coupling Constant (Hz)
3-ThiophenecarboxaldehydeCDCl₃H-28.125J(2,4)=2.8, J(2,5)=1.2
H-47.371J(4,5)=5.1, J(A,4)=0.8
H-57.526J(5,2)=1.2, J(5,4)=5.1, J(A,5)=0.4
CHO9.922
2-ThiophenecarboxaldehydeDMSOH-38.13J(3,4)=3.85, J(3,5)=1.37, J(3,CHO)=1.33
H-47.94J(4,3)=3.85, J(4,5)=5.05
H-58.03J(5,3)=1.37, J(5,4)=5.05, J(5,CHO)=-0.14
CHO9.97
3-Thiophenezoic acid-H-28.243J(2,4)=3.0, J(2,5)=1.2
H-47.340J(4,2)=3.0, J(4,5)=5.1
H-57.574J(5,2)=1.2, J(5,4)=5.1
COOH12.08
Data sourced from references chemicalbook.comchemicalbook.comchemicalbook.com

¹³C NMR spectroscopy provides complementary information on the carbon framework of these molecules. The chemical shifts of the thiophene ring carbons are also sensitive to the nature and position of substituents.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is used to identify functional groups in a molecule based on their characteristic vibrational frequencies. For thiophene derivatives, FTIR spectra show absorption bands corresponding to the vibrations of the thiophene ring and its substituents. nii.ac.jp

Key vibrational modes for substituted thiophenes include:

C-H stretching: Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹. nii.ac.jpscielo.org.za

Ring stretching: The thiophene ring itself has characteristic stretching vibrations.

Hydrogen out-of-plane deformations: These are observed in the 900-650 cm⁻¹ region. nii.ac.jp

For this compound, one would expect to see characteristic absorption bands for the formyl group (C=O stretch) and the nitrile group (C≡N stretch). The C=O stretching frequency in conjugated aldehydes typically appears in the range of 1700-1680 cm⁻¹. The C≡N stretching vibration is expected in the region of 2240-2220 cm⁻¹. The exact positions of these bands can be influenced by conjugation with the thiophene ring.

The infrared spectrum of thiophene-3-carbonitrile shows conformity, indicating the presence of the characteristic functional groups. thermofisher.com Studies on various thiophene derivatives have established correlations between the positions of absorption bands and the electronic effects of the substituents. nii.ac.jp

UV-Visible Spectroscopy and Solvatochromism Studies

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. For conjugated systems like this compound, the absorption of UV-visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The wavelength of maximum absorption (λ_max) is related to the extent of conjugation in the molecule.

The UV-Vis spectrum of a related expanded porphyrin compound showed distinct absorption patterns. researchgate.net When this compound was titrated with trifluoroacetic acid, a significant color change and spectral shifts were observed, indicating changes in the electronic structure of the molecule. researchgate.net Such studies are valuable for understanding the reactivity and electronic properties of these systems.

Solvatochromism, the change in the color of a solution with a change in solvent polarity, is another important aspect that can be studied using UV-Visible spectroscopy. This phenomenon arises from differential solvation of the ground and excited states of the molecule. While specific solvatochromism studies on this compound were not found, theoretical studies on related molecules like 2-formyl-thiophene have examined solvent effects on their conformational properties. rsc.org These studies indicate that electrostatic interactions between the solute and solvent are the primary contributors to the observed solvent effects. rsc.org

Mass Spectrometry (MS) and Liquid Chromatography-Mass Spectrometry (LC-MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns. Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry, making it a powerful tool for the analysis of complex mixtures.

For this compound, the molecular weight is 137.15 g/mol . biosynth.com In a mass spectrum, one would expect to see a molecular ion peak corresponding to this mass. Fragmentation of the molecular ion would likely involve the loss of the formyl group (CHO) or the cyano group (CN).

LC-MS has been used in the analysis of related thiophene derivatives. For instance, in the synthesis of various aldehydes, low-resolution mass spectrometry (LRMS) using electrospray ionization (ESI) was employed to confirm the mass of the products. rsc.org Similarly, HPLC-MS has been used to support the structure of newly synthesized dihydrothiophene derivatives. nih.gov

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations and conformational analysis are computational methods used to study the dynamic behavior and preferred shapes (conformations) of molecules. lumenlearning.comyoutube.com These techniques are particularly useful for understanding the flexibility of molecules and how they interact with their environment.

For molecules with rotatable bonds, such as the bond between the thiophene ring and the formyl group in this compound, multiple conformations may exist. Conformational analysis aims to identify the most stable conformations and the energy barriers between them. lumenlearning.com

Theoretical studies on 2-formyl-thiophene have been performed to examine its conformational properties. rsc.org These studies used ab-initio molecular orbital calculations to determine the energies of different conformations and the transition states for their interconversion. rsc.org The results indicated that electrostatic interactions are a major factor in determining the relative stability of the conformers. rsc.org

Computational Chemistry Data Analysis (e.g., TPSA, LogP, Hydrogen Bonding)

Computational chemistry provides valuable insights into the physicochemical properties of molecules. Parameters such as the Topological Polar Surface Area (TPSA), the logarithm of the partition coefficient (LogP), and hydrogen bonding capabilities are important for understanding the behavior of a compound in biological systems.

Topological Polar Surface Area (TPSA): TPSA is a descriptor that correlates with drug transport properties such as intestinal absorption and blood-brain barrier penetration. For the related isomer, 5-formylthiophene-2-carbonitrile (B56671), the TPSA is calculated to be 69.1 Ų. nih.gov

LogP: LogP is a measure of the lipophilicity of a compound. A higher LogP value indicates greater lipid solubility. The XLogP3-AA value for 5-formylthiophene-2-carbonitrile is 1.5. nih.gov

Hydrogen Bonding: The ability of a molecule to act as a hydrogen bond donor or acceptor is crucial for its interactions with biological macromolecules. The formyl group in this compound can act as a hydrogen bond acceptor.

The following table summarizes some of the computed properties for the related isomer, 5-formylthiophene-2-carbonitrile.

Table 2: Computed Properties for 5-Formylthiophene-2-carbonitrile

PropertyValue
Molecular Weight137.16 g/mol
XLogP3-AA1.5
Topological Polar Surface Area (TPSA)69.1 Ų
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count2
Data sourced from reference nih.gov

Advanced Research Applications of 5 Formylthiophene 3 Carbonitrile and Thiophene Carbonitrile Formyl Scaffolds

Applications in Organic Synthesis

The thiophene-carbonitrile-formyl scaffold is a cornerstone in modern organic synthesis, valued for its ability to participate in a multitude of chemical reactions to form more complex structures.

Thiophene (B33073) derivatives, including 5-Formylthiophene-3-carbonitrile, are pivotal intermediates in the synthesis of a diverse array of heterocyclic compounds. sciforum.net The presence of the amino group in 2-aminothiophenes, which can be derived from precursors like this compound, and the adjacent cyano group provides two reactive sites for further chemical modifications. sciforum.net These sites allow for the construction of fused heterocyclic systems, which are of significant interest in medicinal chemistry. chimicatechnoacta.ru

The Gewald reaction is a well-established and widely used method for synthesizing polysubstituted 2-aminothiophenes. sciforum.netresearchgate.net This reaction involves the condensation of a carbonyl compound with an active methylene (B1212753) nitrile and elemental sulfur in the presence of a base. sciforum.net The resulting 2-aminothiophene-3-carbonitrile (B183302) core is a key precursor for various other heterocyclic systems. For instance, these derivatives are used in the preparation of thieno[2,3-d]pyrimidines, which are formed through reactions involving the amino and nitrile functionalities. nih.gov

Table 1: Examples of Heterocyclic Systems Synthesized from Thiophene Precursors

Precursor Scaffold Reaction Type Resulting Heterocycle Reference
2-Aminothiophene-3-carbonitrile Cyclization/Condensation Thieno[2,3-d]pyrimidines nih.gov
2-Aminothiophene-3-carbonitrile Diazotization followed by cyclization Tetrazoles sciforum.net
Thiophene-carboxaldehyde Knoevenagel Condensation Thiophene-pyrimidine derivatives chimicatechnoacta.ru

The thiophene ring is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds and approved drugs. Thiophene and its derivatives are recognized as crucial building blocks for the synthesis of Active Pharmaceutical Ingredients (APIs). biosynth.comnih.gov Their importance stems from their ability to act as bioisosteres for benzene (B151609) rings, offering similar steric and electronic properties while potentially improving pharmacokinetic profiles. nih.gov

The thiophene-carbonitrile-formyl scaffold is particularly valuable as it allows for the introduction of various functional groups, leading to the generation of large libraries of compounds for high-throughput screening. nih.gov The synthesis of novel thiophene derivatives is a continuous area of research aimed at discovering new therapeutic agents. nih.gov For example, research has been conducted on thiophene- and thiazole-urea derivatives for their potential as α-glucosidase and amylase inhibitors, which are relevant for the treatment of diabetes. nih.gov

The thiophene core is a fundamental building block for constructing more elaborate aromatic and complex organic molecules. The functional groups on this compound, the aldehyde and the nitrile, serve as handles for a variety of organic reactions. The aldehyde can undergo reactions such as Wittig, Horner-Wadsworth-Emmons, and various condensations to extend carbon chains or form new rings. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, opening up further synthetic pathways. organic-chemistry.org

Several classical and modern synthetic methods are employed for the synthesis of thiophene derivatives themselves, highlighting their role as key intermediates. researchgate.net These include:

Gewald Synthesis: A multicomponent reaction to form 2-aminothiophenes. sciforum.netresearchgate.net

Hinsberg Reaction: The reaction of dialkyl thiodiacetates with α-diketones. researchgate.net

Fiesselmann Condensation: The reaction of thioglycolic esters with α,β-acetylenic esters. researchgate.net

Paal-Knorr Thiophene Synthesis: The reaction of a 1,4-dicarbonyl compound with a sulfurizing agent. researchgate.net

These methods provide access to a wide range of substituted thiophenes, which can then be elaborated into more complex molecular architectures.

The thiophene scaffold is utilized in the synthesis of various classes of compounds, including urea (B33335) derivatives. nih.gov Diaryl urea compounds are a significant class of molecules in drug discovery, with Sorafenib being a notable example of a diaryl urea-based anticancer agent. asianpubs.org The synthesis of novel aryl urea derivatives often involves the reaction of an aryl amine with an aryl isocyanate. asianpubs.org Thiophene-containing amines or isocyanates can be used as precursors in these syntheses. For instance, new benzo[b]thiophene-linked aryl urea derivatives have been synthesized and evaluated for their potential as enzyme inhibitors. nih.gov

The general synthetic approach to urea derivatives can be adapted to incorporate the thiophene moiety from a precursor like this compound, which can be chemically transformed to the corresponding amine. This amine can then be reacted with an appropriate isocyanate to yield the target thiophene-urea derivative.

Table 2: Synthesis of Urea Derivatives

Reactant 1 Reactant 2 Product Class Reference
Aryl Amine Aryl Isocyanate Diaryl Urea asianpubs.org
Benzylurea Aryl Halide N,N'-Diarylurea organic-chemistry.org

Thiophene derivatives can serve as arylating reagents in various cross-coupling reactions. Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. In this context, a halogenated thiophene derivative can be coupled with a variety of nucleophiles. While this compound itself is not a typical arylating agent, it can be converted into a derivative suitable for such reactions, for example, by introducing a halogen atom onto the thiophene ring.

Palladium-catalyzed amidation reactions have been developed for the synthesis of unsymmetrically substituted ureas, where aryl bromides and chlorides are coupled with ureas. organic-chemistry.org A suitably functionalized thiophene could participate as the aryl halide component in such a reaction, effectively making it an arylation reagent for the urea nitrogen.

Applications in Material Science

The applications of thiophene-based molecules extend beyond organic synthesis and medicinal chemistry into the realm of material science. Thiophene-containing polymers and small molecules are known for their excellent electronic properties, making them suitable for a range of applications in organic electronics.

An isomer of the subject compound, 5-Formylthiophene-2-carbonitrile (B56671), is explicitly listed as a building block for small molecule semiconductors. tcichemicals.com Thiophene units are frequently incorporated into the backbones of conducting polymers and the core of organic semiconductors used in:

Organic field-effect transistors (OFETs)

Organic photovoltaics (OPVs)

Organic light-emitting diodes (OLEDs)

The formyl and nitrile groups on the thiophene ring can be used to tune the electronic properties of the resulting materials and to control their self-assembly and morphology in thin films. The electron-withdrawing nature of these groups can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which is a critical aspect of designing materials for specific electronic devices.

Table 3: Compound Names Mentioned

Compound Name
This compound
5-Formylthiophene-2-carbonitrile
2-Aminothiophene
Thieno[2,3-d]pyrimidine
Tetrazole
Thiophene-pyrimidine
2-Aminobenzo[b]thiophene
Benzothieno[2,3-b]quinoline
Thiazole
Sorafenib

Development of Conductive Polymers and Advanced Materials

Thiophene-based polymers are a cornerstone of conductive organic materials. nih.govwikipedia.org The polymerization of functionalized thiophene monomers allows for the synthesis of materials with tunable properties. nih.gov The formyl and nitrile groups on the this compound scaffold can influence the electronic properties and processability of the resulting polymers. For instance, poly(3-alkylthiophenes) (PATs) have been synthesized via methods like FeCl3-initiated oxidative polymerization, leading to soluble and processable conductive polymers. wikipedia.orgnih.gov The presence of functional groups on the thiophene monomer can impact the polymer's structure and, consequently, its conductivity and optical properties. cmu.edu

Donor-acceptor (D-A) conjugated polymers, which often incorporate electron-rich thiophene units and electron-deficient moieties, are a significant class of advanced materials. rsc.orgrsc.orgnih.gov The thiophene-carbonitrile-formyl scaffold intrinsically possesses a D-A character, which can be exploited in the design of new semiconducting polymers. The synthesis of such polymers can be achieved through various cross-coupling reactions, leading to materials with applications in electronics and energy. rsc.orgnih.gov

Organic Electronic Materials (e.g., OLEDs, OPVs)

Heterocyclic building blocks, particularly thiophenes, are fundamental to the development of organic semiconductors for electronic devices. acs.orgossila.comacs.org The versatility of the thiophene ring allows for the fine-tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is critical for efficient charge injection and transport in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). nih.govresearchgate.net Thiophene-based materials are integral to the advancement of organic electronics. mdpi.com

The combination of a donor (thiophene) and an acceptor (nitrile) within the same molecule, as seen in the thiophene-carbonitrile-formyl scaffold, is a common strategy for creating materials with desirable electronic properties. rsc.orgnih.gov This intramolecular charge transfer character can lead to materials with broad absorption spectra and good charge transport characteristics, which are beneficial for OPV applications. nih.gov The formyl group provides a reactive handle for further functionalization or for anchoring the molecule to surfaces.

Organic Semiconductors and Photovoltaic Devices

Thiophene-based organic semiconductors are extensively researched for their potential in next-generation electronic devices, including organic field-effect transistors (OFETs) and OPVs. nih.govresearchgate.netresearchgate.netitu.edu.tr The performance of these devices is highly dependent on the molecular structure, solid-state packing, and charge carrier transport properties of the semiconductor. nih.govresearchgate.netresearchgate.netitu.edu.tr Thiophene derivatives have shown significant promise in these areas. manchester.ac.uknih.gov

The incorporation of fused thiophene units into organic semiconductors has been shown to improve photovoltaic performance. mdpi.com Thiophene-based conjugated oligomers are also of interest due to their well-defined structures and good charge transport properties. rsc.org Donor-acceptor polymers based on thiophene derivatives have demonstrated high power conversion efficiencies in polymer solar cells. rsc.org The unique electronic structure of the thiophene-carbonitrile-formyl scaffold makes it a promising candidate for the development of new p-type and n-type organic semiconductors. rsc.org

Components in Dye-Sensitized Solar Cells (DSSCs)

In dye-sensitized solar cells (DSSCs), the photosensitizer plays a crucial role in light harvesting and electron injection. sumdu.edu.uafrontiersin.org Organic dyes with a donor-π-acceptor (D-π-A) structure are widely used, where the thiophene ring often serves as part of the π-bridge. sumdu.edu.ua The nitrile group, being strongly electron-withdrawing, can act as an effective acceptor or anchoring group to the semiconductor (e.g., TiO2) surface. bohrium.com

PropertyFinding
Dye Structure Donor-π-acceptor (D-π-A) is a common and effective design for organic sensitizers in DSSCs.
Thiophene Role Thiophene and its derivatives are frequently used as the π-bridge in the D-π-A structure.
Nitrile Group Function The electron-withdrawing nature of the nitrile group makes it a suitable electron acceptor and anchoring group to the semiconductor surface.
Performance Enhancement Co-sensitization with thiophene-based dyes can improve the performance of DSSCs. bohrium.com

Emitters in Organic Light-Emitting Diode (OLED) Displays

The development of efficient and stable emitter materials is critical for the advancement of OLED technology. Thiophene-containing compounds have been investigated as emitters in OLEDs due to their favorable photoluminescent properties. mdpi.comnih.gov The introduction of a thiophene core into multi-resonance thermally activated delayed fluorescence (MR-TADF) emitters has been shown to enhance intramolecular charge transfer and lead to efficient, narrowband emission. nih.gov

A donor-π-acceptor (D-π-A) architecture is also a successful strategy for designing OLED emitters. sumdu.edu.ua A thieno[3,2-b]thiophene (B52689) linker in a D-π-A compound has been used to create a solution-processable emitter for OLEDs. sumdu.edu.ua The thiophene-carbonitrile-formyl scaffold, with its inherent D-A character, has the potential to be developed into a novel class of OLED emitters. The formyl group could be used to tune the emission color or to attach the emitter to a polymer backbone. Researchers are continuously exploring new phosphorescent and fluorescent emitter materials to enhance the brightness and lifetime of OLEDs. ossila.commdpi.com

Covalent Organic Frameworks (COFs) Linkers

Covalent organic frameworks (COFs) are a class of crystalline porous polymers with a wide range of potential applications, including in electronics and catalysis. mit.edu COFs are constructed from organic building blocks, known as linkers, that are connected by strong covalent bonds. Aldehyde-functionalized molecules are commonly used as linkers in the synthesis of imine-linked COFs, which are known for their high chemical stability. mit.edu

Thiophene-based building blocks have been incorporated into COFs to create materials with enhanced electronic properties. researchgate.netnih.govmdpi.comcatalysis.blogresearchgate.net The formyl group of this compound makes it a suitable candidate as a linker for the synthesis of novel COFs. acs.orgnih.govossila.com The presence of the thiophene and nitrile functionalities within the COF structure could impart unique electronic and catalytic properties to the resulting material. catalysis.blog The synthesis of COFs from 1,3,5-triformylphloroglucinol and aromatic amines leads to highly stable β-ketoenamine-linked frameworks. mdpi.comacs.org

Linker TypeKey Features
Aldehyde Linkers Used to form stable imine-linked COFs through condensation with amine linkers. mit.edu
Thiophene-based Linkers Incorporated to enhance the electronic properties of the resulting COF. nih.govcatalysis.blog
Formyl-functionalized Linkers The formyl group is a key reactive site for forming covalent bonds in COF synthesis. acs.orgnih.gov

Functionalization of Mesoporous Silica (B1680970)

Mesoporous silica nanoparticles (MSNs) are widely studied for various applications due to their high surface area, tunable pore size, and biocompatibility. nih.gov The surface of MSNs can be readily functionalized with organic molecules to impart specific properties. nih.govcatalysis.blog A common method for functionalization involves reacting the surface silanol (B1196071) groups with organosilanes. rsc.org

The formyl group of this compound provides a reactive site for the covalent attachment of this molecule to the surface of MSNs. For instance, MSNs can first be functionalized with an aminosilane, such as (3-aminopropyl)triethoxysilane (APTES), to introduce primary amine groups onto the surface. rsc.orgresearchgate.netnih.govresearchgate.net These amine groups can then react with the aldehyde group of this compound to form a stable imine bond, thereby immobilizing the thiophene-carbonitrile-formyl scaffold onto the silica surface. nih.govresearchgate.netresearchgate.net This functionalization could be used to create novel composite materials with potential applications in catalysis, sensing, or drug delivery.

Applications in Medicinal and Biological Research (In Vitro and Enzymatic Studies)

The thiophene ring system is a privileged scaffold in medicinal chemistry, with numerous approved drugs incorporating this heterocycle. nih.gov The combination of a formyl and a carbonitrile group on the thiophene core provides key reactive sites for the synthesis of a variety of derivatives with potential therapeutic applications. chemimpex.com

Design of Novel Drug Candidates

The inherent properties of the thiophene nucleus, such as its bioisosteric resemblance to a benzene ring and its electron-rich nature, make it an attractive starting point for drug design. nih.govnih.gov Researchers leverage the this compound scaffold to synthesize libraries of compounds for screening against various biological targets. The formyl and nitrile groups serve as handles for introducing different functional groups, allowing for the fine-tuning of physicochemical properties and biological activity. chemimpex.com This strategy has been successfully employed in the development of potential agents for a range of diseases. nih.gov For instance, the structural motif is utilized in the synthesis of compounds targeting receptors involved in inflammation and neuropsychiatric disorders. mdpi.compatsnap.com

In Vitro Antimicrobial Activity

Thiophene-carbonitrile derivatives have demonstrated notable in vitro activity against a spectrum of microbial pathogens. Studies have shown that certain synthesized thiophene derivatives exhibit significant antibacterial effects. For example, some compounds have shown better potency than the standard drug gentamicin (B1671437) against Pseudomonas aeruginosa. nih.govresearchgate.net The antimicrobial potential of these scaffolds is often attributed to their ability to interact with key bacterial enzymes or disrupt cellular processes. nih.govfrontiersin.org Time-kill curve assays have demonstrated the bactericidal effects of specific thiophene derivatives against colistin-resistant A. baumannii and E. coli. frontiersin.orgresearchgate.net

Table 1: In Vitro Antimicrobial Activity of Selected Thiophene Derivatives

Compound/DerivativeTarget MicroorganismActivity/ObservationReference
Thiophene Derivative 7Pseudomonas aeruginosaMore potent than gentamicin. nih.gov
Thiophene Derivatives 7, 8a, 8bVarious BacteriaDisplayed the best antibacterial activity among tested compounds. nih.gov
Thiophene Derivatives 4, 5, 8Colistin-Resistant A. baumannii and E. coliExhibited MIC50 values between 16 and 32 mg/L. researchgate.net
Thiophene Derivative 4Colistin-Resistant A. baumannii and E. coliDemonstrated bactericidal effects in time-kill curve assays. frontiersin.org

This table is for illustrative purposes and summarizes findings from the referenced studies.

In Vitro Anti-inflammatory Activity

The anti-inflammatory potential of thiophene-based compounds is a significant area of research. mdpi.comnih.gov Derivatives of the thiophene-carbonitrile-formyl scaffold have been investigated for their ability to modulate inflammatory pathways. For instance, certain tetrahydrobenzo[b]thiophene (THBT) derivatives have shown significant anti-inflammatory activity by inhibiting nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells. nih.gov The mechanism of action for some of these compounds is linked to the activation of the NRF2 pathway, a key regulator of the antioxidant and anti-inflammatory response. nih.gov Other studies have highlighted the ability of thiophene derivatives to inhibit pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. mdpi.com

Table 2: In Vitro Anti-inflammatory Activity of Tetrahydrobenzo[b]thiophene (THBT) Derivatives

CompoundNO Inhibition (%)NRF2 ActivationReference
THBT 3a87.07 ± 1.22Significant nih.gov
THBT 3b80.39 ± 5.89Significant nih.gov
THBT 2a78.04 ± 2.86Significant nih.gov
Sulforaphane (Reference)91.57Potent Activator nih.gov

Data represents the percentage of nitric oxide (NO) inhibition in LPS-induced RAW 264.7 cells at a concentration of 50 μM. Adapted from a study on THBT derivatives. nih.gov

In Vitro Anticancer Activity

The thiophene scaffold is a common feature in a number of anticancer agents. techscience.comnih.gov Derivatives incorporating the formyl and carbonitrile functionalities have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. techscience.comnih.govmdpi.com Research has shown that these compounds can induce apoptosis and inhibit cancer cell proliferation. nih.govmdpi.com For example, a series of benzylamines, benzamides, and urea derivatives containing the tetrahydrobenzo[b]thiophene scaffold were evaluated, with the lead compound demonstrating significant antitumor effects against non-small cell lung cancer (A549) and colorectal cancer (CT26) cell lines. nih.gov The mechanism of action for some of these derivatives involves the inhibition of kinases and microtubule assembly. nih.gov

Table 3: In Vitro Anticancer Activity of Selected Thiophene Derivatives

CompoundCell LineIC50 (μM)Proposed Mechanism of ActionReference
Compound 8eVarious (NCI-60 panel)0.411 - 2.8Not specified techscience.com
Compound 3bHepG2, PC-33.105, 2.15VEGFR-2/AKT dual inhibitor mdpi.com
Compound 4cHepG2, PC-33.023, 3.12VEGFR-2/AKT dual inhibitor mdpi.com
Compound 480HeLa, Hep G212.61 µg/mL, 33.42 µg/mLInduction of apoptosis nih.gov
BU17A549, CT26Not specifiedInhibition of kinases and microtubule assembly nih.gov

IC50 values represent the concentration required to inhibit 50% of cell growth. This table summarizes findings from various studies and is for illustrative purposes.

Enzyme Inhibition Studies (e.g., PDK1, LDHA, D-amino acid oxidase)

The thiophene-carbonitrile-formyl scaffold has served as a template for the design of inhibitors for various enzymes implicated in disease.

PDK1 (3-Phosphoinositide-dependent protein kinase-1): PDK1 is a crucial kinase in the PI3K signaling pathway, which is often dysregulated in cancer. nih.govnih.gov Virtual screening and subsequent experimental assays have identified thiophene-based compounds as potential PDK1 inhibitors. nih.gov Inhibition of PDK1 can disrupt downstream signaling pathways that promote cell survival and proliferation, making it a promising target for anticancer drug discovery. nih.gov

LDHA (Lactate Dehydrogenase A): LDHA is a key enzyme in anaerobic glycolysis, a metabolic pathway that is often upregulated in cancer cells (the Warburg effect). nih.govmdpi.com Inhibition of LDHA can disrupt cancer cell metabolism and lead to cell death. nih.gov Natural and synthetic compounds containing thiophene and related heterocyclic structures have been investigated as LDHA inhibitors. nih.govnih.gov

D-amino acid oxidase (DAO): DAO is a flavoenzyme that degrades D-amino acids, including D-serine, a co-agonist of NMDA receptors in the brain. patsnap.comnih.gov Reduced D-serine levels have been associated with schizophrenia, making DAO inhibitors a potential therapeutic strategy. patsnap.comnih.govschrodinger.com Thiophene carboxylic acids have been identified as a new class of DAO inhibitors, with structure-activity relationship studies revealing that small substituents on the thiophene ring are well-tolerated. nih.govnih.gov

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the binding orientation and affinity of a ligand to a target protein. This method is instrumental in understanding the structure-activity relationships of thiophene-carbonitrile-formyl derivatives and guiding the design of more potent and selective inhibitors. Docking studies have been employed to elucidate the binding modes of these compounds within the active sites of various targets, including microbial enzymes and human receptors. nih.govfrontiersin.org For instance, docking studies of thiophene derivatives with C. albicans dihydrofolate reductase have helped to understand the structural requirements for antifungal activity. nih.gov Similarly, molecular dynamics simulations of thiophene-based inhibitors in complex with D-amino acid oxidase have revealed key hydrophobic interactions and the formation of a tightly closed active site. nih.gov These in silico approaches complement experimental data and provide valuable insights for the rational design of new drug candidates. techscience.com

Investigation of Biological Properties and Mechanisms of Action

The inherent reactivity of the formyl and carbonitrile groups on the thiophene ring allows for the chemical elaboration of this compound into a diverse range of derivatives, which have been investigated for various biological activities. The thiophene nucleus itself is present in numerous FDA-approved drugs. google.com

Research into thiophene-based compounds has revealed a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and acetylcholinesterase inhibitory effects. For instance, a series of novel thiophene derivatives were synthesized and evaluated for their ability to inhibit acetylcholinesterase, an enzyme implicated in Alzheimer's disease. mdpi.comnih.gov One of the synthesized compounds, 2-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, demonstrated a 60% inhibition of the enzyme, which was superior to the 40% inhibition exhibited by the reference drug, donepezil. mdpi.comnih.gov

Furthermore, derivatives of 2-hydroxy-4-phenylthiophene-3-carbonitrile have been designed and synthesized as potential antagonists of the programmed death-ligand 1 (PD-L1). nih.gov These compounds are of interest in cancer immunotherapy, and their mechanism of action is believed to involve the disruption of the PD-1/PD-L1 interaction, which is a key checkpoint in the immune system. nih.gov

In Vitro Antioxidant Activity

The potential of thiophene-carbonitrile scaffolds to act as antioxidants has been a subject of scientific investigation. The antioxidant capacity of these compounds is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the oxygen radical absorbance capacity (ORAC) method. nih.gov

A study focusing on the antioxidant properties of thiophene and its aminocarbonitrile derivatives provides direct insight into the potential of this structural motif. nih.gov The research evaluated the antiperoxyradical ability of 2-amino-4,5,6,7-tetrahydro-1-thiophene-3-carbonitrile (ATS), a compound structurally related to the thiophene-carbonitrile scaffold. nih.gov The study utilized electrochemical methods to determine the redox characteristics of the compounds, which is indicative of their antioxidant potential. nih.gov

In another study, a series of novel tetrahydrobenzo[b]thiophene derivatives were synthesized, and their total antioxidant capacity (TAC) was evaluated using the phosphomolybdenum method. nih.gov Several of the synthesized compounds demonstrated significant antioxidant potency, comparable to the standard antioxidant, ascorbic acid. nih.gov This suggests that the tetrahydrobenzo[b]thiophene core, which is an extended thiophene system, is a promising scaffold for the development of new antioxidant agents. nih.gov

Furthermore, research on thiophene-2-carboxamide derivatives also included an assessment of their antioxidant activity. nih.gov The results indicated that 3-amino thiophene-2-carboxamide derivatives exhibited the highest antioxidant activity, with one derivative showing a 62.0% inhibition in the antioxidant assay, which was comparable to the 88.44% inhibition by ascorbic acid. nih.gov These findings underscore the influence of the substitution pattern on the thiophene ring on the resulting antioxidant properties. nih.gov

Table 1: In Vitro Antioxidant Activity of Thiophene Derivatives

Compound ClassAssay MethodKey FindingsReference
2-Amino-4,5,6,7-tetrahydro-1-thiophene-3-carbonitrile (ATS)ORAC, DPPH, VoltammetryPossesses antiperoxyradical activity. nih.gov
Tetrahydrobenzo[b]thiophene derivativesPhosphomolybdenumSignificant antioxidant potency, comparable to ascorbic acid. nih.gov
3-Amino thiophene-2-carboxamide derivativesAntioxidant AssayHighest antioxidant activity among the tested derivatives, with up to 62.0% inhibition. nih.gov

Applications in Agrochemical Development

The unique structural features of this compound and related thiophene-carbonitrile-formyl scaffolds make them valuable precursors in the synthesis of agrochemicals, including pesticides and herbicides.

Synthesis of Agrochemical Intermediates

This compound serves as a versatile building block for the synthesis of more complex molecules that can be used as intermediates in the development of agrochemicals. The formyl group can undergo a variety of reactions, such as oxidation, reduction, and condensation, while the carbonitrile group can be hydrolyzed or reduced to introduce different functionalities. This chemical versatility allows for the creation of a library of compounds that can be screened for agrochemical activity.

For example, the synthesis of the synthetic pyrethroid insecticide prothrin has been achieved from the biomass-derived platform chemical 5-(chloromethyl)furfural, a furan (B31954) analog of the thiophene scaffold. nih.govresearchgate.net This highlights the utility of five-membered heterocyclic aldehydes in constructing the alcohol moiety of pyrethroid esters, which are known for their potent insecticidal properties. researchgate.net The general principles of synthesizing such agrochemicals can be applied to thiophene-based starting materials.

Development of Pesticides and Herbicides

The thiophene moiety is found in a number of compounds developed for crop protection. The exploration of thiophene derivatives for pesticidal and herbicidal activity is an active area of research.

In the area of insecticides, the development of pyrrole (B145914) derivatives, which are nitrogen analogs of thiophenes, as insecticidal agents against the cotton leafworm (Spodoptera littoralis) has been reported. nih.gov This research demonstrates that heterocyclic compounds with a carbonitrile group can exhibit significant insecticidal bioefficacy. nih.gov

With respect to herbicides, a patent has been granted for thiophene derivatives with herbicidal action. google.com This indicates the commercial interest and potential of this class of compounds for weed control. Further research has focused on the synthesis of novel pyrimidine (B1678525) thiourea (B124793) compounds, which have shown good herbicidal activity against various weeds. researchgate.net Some of these compounds exhibited an inhibition rate of over 80% on the root growth of certain weed species at a concentration of 100 mg L⁻¹. researchgate.net Additionally, 1,3,4-thiadiazole (B1197879) derivatives, which are another class of sulfur-containing heterocycles, are known to have herbicidal activity, often by inhibiting photosynthesis. researchgate.net

Table 2: Agrochemical Applications of Thiophene and Related Heterocyclic Scaffolds

Compound Class/ScaffoldApplicationTarget Organism/WeedKey FindingsReference
Thiophene derivativesHerbicideWeedsPatented for herbicidal action. google.com
Furan-based pyrethroids (e.g., prothrin)InsecticideMosquitoes (Aedes aegypti)Promising insecticidal activities. nih.govresearchgate.net
Pyrrole carbonitrile derivativesInsecticideCotton leafworm (Spodoptera littoralis)High insecticidal bioefficacy. nih.gov
Pyrimidine thiourea derivativesHerbicideDigitaria adscendens, Amaranthus retroflexusGood herbicidal activity with over 80% root growth inhibition in some cases. researchgate.net
1,3,4-Thiadiazole derivativesHerbicideGeneral weedsHerbicidal effects through inhibition of photosynthesis. researchgate.net

Future Research Perspectives and Emerging Directions

Exploration of Novel Synthetic Pathways and Catalytic Approaches

Future research will likely focus on developing more efficient and selective methods for synthesizing the 5-Formylthiophene-3-carbonitrile scaffold. Classical approaches often rely on condensation reactions, but innovative strategies are emerging. nih.gov A significant area of exploration is the metal-catalyzed heterocyclization of functionalized alkynes, which offers a direct and atom-economical route to substituted thiophenes. nih.govmdpi.comresearchgate.net Catalytic systems, particularly those using palladium, have shown promise in cycloisomerization reactions. mdpi.comresearchgate.net

Another promising avenue is the use of biocatalysts, such as lipases, to promote cyclization reactions under environmentally friendly conditions. mdpi.com For instance, porcine pancreatic lipase (B570770) (PPL) has been successfully used to synthesize tetrasubstituted dihydrothiophenes with high yields (80-96%), showcasing the potential of enzymatic methods to improve efficiency and adhere to green chemistry principles. mdpi.com The development of domino reactions, where multiple transformations occur in a single step, also presents an opportunity for streamlined synthesis of complex thiophene (B33073) derivatives. nih.gov

Table 1: Comparison of Catalytic Approaches for Thiophene Synthesis

Catalytic Approach Catalyst Example Key Advantages Relevant Findings
Metal-Catalyzed Heterocyclization PdI₂/KI High atom economy, regioselectivity, mild reaction conditions. nih.govacs.org Efficient synthesis from S-containing alkyne substrates. nih.govmdpi.com
Biocatalysis Porcine Pancreatic Lipase (PPL) Eco-friendly, high yields, versatility beyond hydrolysis. mdpi.com Achieved 80-96% yields for dihydrothiophenes. mdpi.com
Organocatalysis Takemoto's catalyst Enables asymmetric synthesis for chiral thiophenes. mdpi.com Successful synthesis of chiral tetrasubstituted thiophenes. mdpi.com

| Vapor-Phase Catalysis | Alumina (Al₂O₃) | High yield for converting furan (B31954) to thiophene. researchgate.net | Optimized conditions can lead to 95-98 mol% yield. researchgate.net |

Advanced Functionalization Strategies for Enhanced Molecular Complexity

Beyond synthesis, future work will target the advanced functionalization of the this compound core to create molecules with greater complexity and tailored properties. A key challenge is the catalytic asymmetric dearomatization (CADA) of the thiophene ring to generate chiral structures, which are highly valuable in pharmaceutical science. rsc.orgrsc.org

Researchers are designing substrates that, when combined with chiral catalysts, can lead to the formation of unique chiral spiranes and axially chiral derivatives with high enantioselectivity. rsc.org The use of pluripotent intermediates like vinylidene ortho-quinone methide (VQM) is a powerful tool for achieving asymmetric transformations of otherwise inert thiophene structures. rsc.org These strategies move beyond simple substitution to fundamentally alter the three-dimensional structure of the molecule, opening up new possibilities for its application.

Rational Design of Derivatives for Targeted Applications

The rational design of this compound derivatives is crucial for their application in specific fields. In materials science, thiophene-based oligomers and polymers are fundamental building blocks for organic electronics. bgu.ac.il Derivatives of this compound could be engineered as hole-transporting materials in Organic Light-Emitting Diodes (OLEDs) or as components of push-pull systems in Organic Solar Cells (OSCs). bgu.ac.il

In medicinal chemistry, the thiophene nucleus is a privileged scaffold found in many pharmacologically active molecules. nih.gov Derivatives can be designed to act as inhibitors of specific biological targets, such as the p53-MDM2 interaction, which is relevant in cancer therapy. nih.gov The goal is to modify the core structure to optimize binding affinity, selectivity, and pharmacokinetic properties for a desired therapeutic effect.

Integration with Machine Learning and AI in Drug Discovery and Materials Design

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the design of novel thiophene derivatives. These technologies can analyze vast datasets to predict the properties of molecules before they are ever synthesized, dramatically accelerating the discovery process. astrazeneca.commdpi.com In drug discovery, AI algorithms can predict a compound's biological activity, toxicity, and pharmacokinetic profile, helping to prioritize the most promising candidates for synthesis and testing. nih.govnih.gov For instance, deep learning models can be trained on known drug-target interactions to predict the efficacy of new compounds. nih.gov

Similarly, in materials science, machine learning models can screen thousands of potential molecular structures to identify those with optimal electronic properties for applications like organic semiconductors. researchgate.netyoutube.com By identifying structure-property relationships from existing data, AI can guide the design of new materials with desired functionalities. youtube.comyoutube.com The integration of AI with automated synthesis platforms represents a powerful future direction, creating a closed loop of design, synthesis, and testing that can rapidly optimize materials and drug candidates. youtube.comacs.org

Table 2: Applications of AI/ML in Thiophene Chemistry

Application Area AI/ML Technique Potential Impact
Drug Discovery Deep Learning, Graph Neural Networks Predict bioactivity and toxicity; identify novel drug candidates. mdpi.comnih.gov
Materials Science Random Forest, Convolutional Neural Networks Predict electronic properties; design new organic semiconductors. researchgate.netyoutube.com
Synthesis Prediction Generative Models, Large Language Models Propose novel synthetic routes; optimize reaction conditions. youtube.comacs.org

| Property Prediction | Predictive Analytics | Forecast reaction yields and material performance under various conditions. nih.govacs.org |

Sustainable Synthesis and Green Chemistry Principles in Thiophene Chemistry

Applying the principles of green chemistry is essential for the future of thiophene synthesis. consensus.appopcw.org This involves a holistic approach to minimize environmental impact. Key strategies include:

Waste Prevention: Designing syntheses that generate minimal waste is a primary goal. consensus.app

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all reactant atoms into the final product, a principle championed by catalytic reactions. acs.org

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives like water or ethanol (B145695) is a critical step. consensus.appnih.gov Copper-mediated halocyclization reactions in ethanol have been shown to produce halogenated thiophenes in high yields under mild conditions. nih.gov

Energy Efficiency: Conducting reactions at ambient temperature and pressure minimizes energy consumption. acs.org

Renewable Feedstocks: Future research should explore the use of renewable starting materials to reduce reliance on fossil fuels. consensus.app

Catalysis: Using catalytic reagents in small amounts is superior to using stoichiometric reagents that generate more waste. acs.org This includes both metal catalysts and biocatalysts. nih.govmdpi.com

By embracing these principles, the synthesis of this compound and its derivatives can become more sustainable, cost-effective, and environmentally responsible.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-formylthiophene-3-carbonitrile, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis of thiophene-carbonitrile derivatives often employs multi-component reactions (MCRs) under controlled conditions. For example, β-alkoxy-β-ketoenamides (prepared via lithiated methoxyallene with thiophene-2-carbonitrile) serve as precursors for regioselective cyclization . Key factors include solvent choice (e.g., THF for solubility), temperature (35–40°C to avoid side reactions), and stoichiometric ratios of reagents like sodium bicarbonate to ensure efficient proton transfer . Recrystallization in ethanol (95%) is recommended for purification, yielding >85% purity in optimized protocols .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

  • Methodological Answer :

  • ¹H NMR : The aldehyde proton (CHO) typically appears as a singlet near δ 9.8–10.2 ppm, while the thiophene ring protons resonate between δ 7.2–8.1 ppm. The nitrile group (C≡N) does not exhibit protons but can be inferred via coupling with adjacent substituents .
  • IR : Strong absorption bands at ~2220 cm⁻¹ (C≡N stretch) and ~1680 cm⁻¹ (C=O stretch of the aldehyde) confirm functional groups .
  • MS : High-resolution mass spectrometry (HRMS) should match the molecular ion [M+H]⁺ for C₆H₃NO₂S (exact mass: 153.00 g/mol) with <2 ppm error .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Methodological Answer :

  • Storage : Store at 0–6°C in airtight containers to prevent aldehyde oxidation or moisture absorption .
  • PPE : Use nitrile gloves, lab coats, and fume hoods due to the compound’s toxicity (LD₅₀ data pending; assume acute toxicity via inhalation or dermal exposure) .
  • Spill Management : Neutralize with sodium bicarbonate and adsorb using inert materials like vermiculite .

Advanced Research Questions

Q. How does the electronic nature of the aldehyde and nitrile groups influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : The aldehyde group acts as an electrophilic site for nucleophilic additions (e.g., Grignard reagents), while the nitrile stabilizes adjacent electron-deficient positions via conjugation. For Suzuki-Miyaura coupling, the boronic acid derivative (e.g., 5-formylthiophene-3-boronic acid) is preferred, as direct coupling of the nitrile is sterically hindered. DFT studies suggest the nitrile’s electron-withdrawing effect enhances the aldehyde’s electrophilicity by ~15% compared to non-cyano analogs .

Q. What strategies resolve contradictions in regioselectivity during functionalization of this compound?

  • Methodological Answer : Discrepancies in regioselectivity (e.g., C-2 vs. C-5 substitution) often arise from competing steric and electronic effects. Computational modeling (e.g., Fukui indices) can predict reactive sites: the aldehyde group directs electrophiles to the α-position (C-2), while nitrile groups favor β-substitution (C-5). Experimental validation via X-ray crystallography (e.g., comparing bond lengths in derivatives) is critical to confirm outcomes .

Q. How can computational methods (DFT, MD) optimize reaction pathways for this compound-based heterocycles?

  • Methodological Answer :

  • DFT : Calculate transition-state energies for cycloaddition or nucleophilic attack pathways. For example, the activation energy for thiophene-aldol condensation is reduced by 8–12 kcal/mol when using Lewis acids like ZnCl₂ .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics. Polar aprotic solvents stabilize charge-separated intermediates, accelerating cyclization by ~20% .

Q. What analytical challenges arise in quantifying byproducts during scale-up synthesis, and how are they addressed?

  • Methodological Answer : Common byproducts include dimerized aldehydes (via aldol condensation) or oxidized nitriles (e.g., amides). HPLC-MS with a C18 column (acetonitrile/water gradient) resolves these impurities. Quantify using calibration curves for known byproducts (e.g., 5,5'-bithiophene-3,3'-dicarbonitrile). Adjust reaction time (<2 hours) and inert atmospheres (N₂/Ar) to suppress oxidation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.